4-Methoxy-8-trifluoromethylquinoline
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Overview
Description
4-Methoxy-8-(trifluoromethyl)quinoline is a fluorinated quinoline derivative Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-8-(trifluoromethyl)quinoline typically involves the following steps:
Cyclization Reaction: The acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate forms 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones.
Industrial Production Methods: Industrial production methods for 4-methoxy-8-(trifluoromethyl)quinoline may involve large-scale cyclization and methoxylation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed for reduction.
Substitution: Nucleophilic substitution can be carried out using methanol or other nucleophiles, while electrophilic substitution may involve halogenating agents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxy-8-(trifluoromethyl)quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Methoxy-8-(trifluoromethyl)quinoline can be compared with other fluorinated quinoline derivatives:
Properties
Molecular Formula |
C11H8F3NO |
---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
4-methoxy-8-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3NO/c1-16-9-5-6-15-10-7(9)3-2-4-8(10)11(12,13)14/h2-6H,1H3 |
InChI Key |
JAVXSERKHBNYCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1)C(F)(F)F |
Origin of Product |
United States |
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